molecular formula C12H20O2 B1471142 Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate CAS No. 1797121-57-3

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate

Cat. No.: B1471142
CAS No.: 1797121-57-3
M. Wt: 196.29 g/mol
InChI Key: AMNZGAJUSFXSFY-UHFFFAOYSA-N
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Description

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate is a synthetic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) core system linked to a propanoate ester functional group. The strained, rigid geometry of the norbornane scaffold is known to impart unique steric and electronic properties to molecules, making them valuable intermediates in medicinal chemistry and materials science . This specific ester is structurally analogous to other researched norbornane derivatives, such as 3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid and Ethyl bicyclo[2.2.1]hept-5-ene-2-propanoate , suggesting its potential utility as a key synthetic precursor. Researchers can leverage this compound for the synthesis of more complex molecules, such as amides and other derivatives, for application in pharmaceutical development and fragrance compounds . The norbornane structure is also a subject of interest in the study of strained hydrocarbons and their effects in biological systems . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-(2-bicyclo[2.2.1]heptanyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-14-12(13)6-5-11-8-9-3-4-10(11)7-9/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNZGAJUSFXSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Bicyclo[2.2.1]heptane Derivatives

The bicyclo[2.2.1]heptane core can be prepared or functionalized by:

  • Starting from norbornene or substituted norbornene derivatives.
  • Using hydrogenation of norbornene under platinum or palladium catalysts at room temperature and moderate hydrogen pressure (e.g., 40 psi) to obtain bicyclo[2.2.1]heptane derivatives.

Formation of Propanoate Side Chain

The propanoate side chain can be introduced by:

  • Reaction of bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride with nucleophiles or by malonate chemistry.
  • Preparation of the sodio derivative of bicyclo[2.2.1]heptan-2-ylmalonate by treatment with sodium hydride in anhydrous benzene, followed by reaction with bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride under reflux to form ketone intermediates.

Esterification to Ethyl Ester

  • The ketone or acid intermediates are converted to the corresponding ethyl esters by reaction with ethanol or ethyl acetate under reflux conditions.
  • For example, ethyl acetate reacts with norbornene to give ethyl norborn-2-ylacetate in good yield (64%) at reduced pressure and moderate temperature (b.p. 62°C/8.5 mm Hg).

Use of Grignard Reagents

  • Preparation of bicyclo[2.2.1]heptan-2-yl Grignard reagents by reacting the corresponding bromide with magnesium in dry ether under reflux for 1 hour.
  • The Grignard reagent can be reacted with suitable electrophiles to introduce the propanoate side chain or related functional groups.

Catalytic Hydrogenation and Reduction

  • Catalytic hydrogenation using 5% palladium on carbon or PtO2 under hydrogen pressure (~50 psi) at room temperature is used to reduce double bonds or intermediates to saturated bicyclic systems.
  • Sodium borohydride reduction of ketone intermediates in isopropanol under reflux conditions is also employed to obtain alcohol intermediates that can be further esterified or modified.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydrogenation of norbornene PtO2 catalyst, 40 psi H2, room temperature Not specified Produces bicyclo[2.2.1]heptane derivatives
Reaction with sodium hydride Sodium hydride in anhydrous benzene, 80°C, 2.5 hours Not specified Forms sodio malonate derivative
Acylation with acid chloride Bicyclo[2.2.1]heptan-2-ylcarboxylic acid chloride, reflux benzene, 10 min Not specified Forms ketone intermediates
Esterification with ethyl acetate Reflux, reduced pressure distillation 64 Produces ethyl norborn-2-ylacetate
Grignard reagent formation Bromide + Mg in dry ether, reflux 1 hour Not specified Used for side chain introduction
Catalytic hydrogenation Pd/C, 50 psi H2, 25°C Not specified Saturates double bonds
Sodium borohydride reduction NaBH4 in isopropanol, reflux 1 hour 90 Reduces ketones to alcohols

*Note: Yields and conditions are from patent US4091020A and related experimental data.

Summary of Key Research Findings

  • The bicyclo[2.2.1]heptane framework is efficiently constructed or functionalized via hydrogenation and Grignard chemistry.
  • Esterification using ethyl acetate and norbornene derivatives provides good yields of ethyl esters.
  • Sodium hydride-mediated malonate formation and subsequent acylation are critical steps for side chain construction.
  • Catalytic hydrogenation and sodium borohydride reductions are essential for obtaining saturated bicyclic esters.
  • Reaction times vary from 1 hour (Grignard formation) to overnight reflux (amine condensation steps in related syntheses).
  • Purification is typically achieved by fractional distillation under reduced pressure and recrystallization.

Chemical and Physical Data for this compound

Property Data
Molecular Formula C13H22O2
Molecular Weight 196 Da
Boiling Point Approx. 62°C at reduced pressure (for related esters)
CAS Registry Number 1797121-57-3
Structural Features Bicyclo[2.2.1]heptane core with ethyl propanoate side chain

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key differences between Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point/Storage
This compound 1797121-57-3 C₁₂H₂₀O₂ 196.29 Ethyl ester, propanoate, bicyclo[2.2.1]heptane Not reported
Isobornyl propionate 2756-56-1 C₁₃H₂₂O₂ 210.31 Propanoate, 1,7,7-trimethylbicyclo[2.2.1]heptane Higher MW; likely higher boiling point
Ethyl 2-cyano-2-norbornan-2-yl-acetate 1247610-78-1 C₁₂H₁₅N₂O₂ 245.71 Cyano, ethyl ester, bicyclo[2.2.1]heptane Enhanced polarity due to cyano group
3-[(1S,2R,4R)-2-Methyl-3-methylidenebicyclo[2.2.1]heptan-2-yl]propanoic acid 1132-84-9 C₁₂H₁₈O₂ 194.27 Carboxylic acid, methylidene group Increased acidity due to -COOH

Key Observations :

  • Steric Effects: The norbornane core in all compounds imparts significant steric hindrance, influencing reactivity and solubility.
  • Substituent Impact: The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid derivative (CAS: 1132-84-9) . Methyl groups in Isobornyl propionate (CAS: 2756-56-1) contribute to higher molecular weight and altered volatility .

Biological Activity

Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, synthetic routes, and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₂₀O and a molecular weight of 196 g/mol. Its structure includes a bicyclo[2.2.1]heptane moiety, which is significant for its chemical reactivity and biological interactions.

Biological Activity

Pharmacological Properties:
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects, indicating its potential as a therapeutic agent. However, comprehensive studies are required to elucidate the specific mechanisms of action and the extent of these effects.

Potential Mechanisms:
The compound's unique bicyclic structure may facilitate specific interactions with biological targets, potentially influencing various signaling pathways involved in inflammation and pain modulation.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound:

  • Direct Esterification: This method involves the reaction of bicyclo[2.2.1]heptan-2-ol with propanoic acid under acidic conditions.
  • Transesterification: This approach utilizes an existing ester, replacing its alkoxy group with the bicyclic alcohol.

These methods highlight the compound's versatility in organic synthesis, allowing for efficient laboratory production.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds can provide insights into the unique biological properties of this compound:

Compound NameStructure TypeUnique Features
Bicyclo[3.3.0]octaneBicyclicMore rigid structure; used in material science
Bicyclo[2.2.1]heptan-2-olAlcoholHydroxyl group introduces different reactivity
Ethyl 3-{bicyclo[3.3.0]octan-1-yl}propanoateBicyclicDifferent bicyclic system; potential medicinal uses
Bicyclo[2.1.0]pentaneBicyclicSmaller ring size; distinct physical properties

The table illustrates how this compound stands out due to its specific structural characteristics combined with an ester functional group.

Q & A

Q. What precautions are essential when handling this compound, given limited toxicological data?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats) and fume hoods. Acute toxicity is inferred from structurally related esters (e.g., LD₅₀ > 2000 mg/kg in rats). Monitor for respiratory irritation (P95 respirators recommended) and avoid aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate
Reactant of Route 2
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Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate

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